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Compound of Interest

Compound Name: Ivermectin EP Impurity H

Cat. No.: B15583142 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of Ivermectin EP Impurity H, a

critical related substance in the quality control of the broad-spectrum antiparasitic agent,

Ivermectin. This document details its chemical identity, formation, and analytical quantification,

and discusses its known biological implications.

Introduction to Ivermectin and Its Impurities
Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones,

renowned for its potent anthelmintic and insecticidal properties. It is a mixture of two

homologous compounds: 22,23-dihydroavermectin B1a (H₂B1a), which constitutes at least

80%, and 22,23-dihydroavermectin B1b (H₂B1b). The presence of impurities in the final drug

product can impact its purity, potency, and safety, necessitating rigorous analytical control.

Ivermectin EP Impurity H is one such specified impurity in the European Pharmacopoeia

(EP).

Chemical Identity of Ivermectin EP Impurity H
Ivermectin EP Impurity H is the monosaccharide derivative of Ivermectin B1a, formed by the

loss of the terminal oleandrose sugar moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15583142?utm_src=pdf-interest
https://www.benchchem.com/product/b15583142?utm_src=pdf-body
https://www.benchchem.com/product/b15583142?utm_src=pdf-body
https://www.benchchem.com/product/b15583142?utm_src=pdf-body
https://www.benchchem.com/product/b15583142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Information

Chemical Name

4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-

hexopyranosyl)-5-O-demethyl-22,23-

dihydroavermectin A1a[1][2][3]

Synonyms

Ivermectin B1a Mono-Sugar Derivative,

Ivermectin Monosaccharide, Ivermectin B1

monosaccharide[1][4][5]

CAS Number 71837-27-9[1][2][6]

Molecular Formula C₄₁H₆₂O₁₁[1][7][8]

Molecular Weight 730.94 g/mol [1][4][7]

Appearance White to Off-White Solid[5]

Formation and Synthesis
Ivermectin EP Impurity H is primarily formed through the acid-catalyzed hydrolysis of

Ivermectin.[2][7] The glycosidic bond linking the two sugar units in the disaccharide chain of

Ivermectin is susceptible to cleavage under acidic conditions, resulting in the loss of the

terminal sugar and the formation of the monosaccharide impurity.[7] While detailed, step-by-

step synthesis protocols for its use as a reference standard are proprietary, the general

principle involves the controlled acid hydrolysis of Ivermectin B1a.

Structural Relationship
The structural difference between Ivermectin B1a and Impurity H is the absence of the terminal

2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl (oleandrose) group at the 4' position of the

remaining sugar.
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Structural Relationship of Ivermectin B1a and Impurity H
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Structural Relationship Diagram

Analytical Methodologies
The quantification of Ivermectin EP Impurity H is typically performed using High-Performance

Liquid Chromatography (HPLC), as outlined in the European Pharmacopoeia.

Experimental Protocol: HPLC for Related Substances
This protocol is a composite based on the methodologies described in the European

Pharmacopoeia and related publications for the analysis of Ivermectin and its impurities.
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Chromatographic System:

Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm

particle size.[5]

Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 15:34:51 v/v/v).[5]

Flow Rate: 1.0 mL/min.[5]

Column Temperature: 25 °C.[5]

Detection: UV spectrophotometer at 254 nm.[5]

Injection Volume: 20 µL.[5]

Solutions:

Test Solution: Dissolve approximately 40.0 mg of the Ivermectin substance in methanol

and dilute to 50.0 mL with the same solvent.[5]

Reference Solution (for comparison): A solution of Ivermectin CRS (Certified Reference

Standard) at a similar concentration.[5]

Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the reference and test solutions.

Identify the peaks based on their retention times relative to the principal peaks of

Ivermectin H₂B1a and H₂B1b.

Calculate the percentage of each impurity using the peak areas.

European Pharmacopoeia Limits for Ivermectin
Impurities
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Impurity Limit

Impurity with a relative retention of 1.3 to 1.5 Not more than 2.5%

Any other impurity Not more than 1.0%

Total Impurities Not more than 5.0%

Disregard limit 0.05%

(Data sourced from European Pharmacopoeia 7.0)[1]

Experimental Workflow
The general workflow for the identification and quantification of Ivermectin impurities is as

follows:
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Impurity Analysis Workflow
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Biological Activity and Toxicological Profile
Biological Activity
Research indicates that Ivermectin monosaccharide (Impurity H) exhibits distinct biological

properties compared to the parent Ivermectin molecule. It is a potent inhibitor of nematode

larval development. However, it is reported to be devoid of the paralytic activity that

characterizes Ivermectin. This is because the disaccharide structure of Ivermectin is crucial for

its high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle

cells, which leads to paralysis and death of the parasite. The absence of the second sugar

moiety in Impurity H likely reduces its binding affinity and alters its mechanism of action.

Interestingly, the monosaccharide has been suggested as a sensitive probe for detecting

certain types of ivermectin resistance.

Toxicological Data
Specific toxicological data for Ivermectin EP Impurity H, such as the median lethal dose

(LD50), is not readily available in the public domain. The toxicological assessment of

Ivermectin impurities is generally considered as part of the overall safety profile of the drug

substance. The limits set by pharmacopoeias are established to ensure that the levels of any

given impurity are low enough not to pose a significant risk. For the parent compound,

Ivermectin, the oral LD50 in rats is approximately 50 mg/kg.

Conclusion
Ivermectin EP Impurity H is a critical process-related impurity and degradation product of

Ivermectin. Its formation through hydrolysis necessitates strict control during manufacturing and

storage. The analytical methods outlined in the European Pharmacopoeia provide a robust

framework for its quantification, ensuring the quality and safety of Ivermectin formulations.

While it possesses some biological activity, its profile differs significantly from the parent drug.

For drug development professionals, understanding the chemical nature, formation, and

analytical control of Impurity H is essential for regulatory compliance and for producing a safe

and effective pharmaceutical product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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